1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole
Description
Properties
Molecular Formula |
C25H16N2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-phenanthren-9-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C25H16N2/c1-2-8-17-16(7-1)15-22(19-10-4-3-9-18(17)19)24-25-21(13-14-26-24)20-11-5-6-12-23(20)27-25/h1-15,27H |
InChI Key |
HSSXITWJRUGOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NC=CC5=C4NC6=CC=CC=C56 |
Origin of Product |
United States |
Preparation Methods
Key Steps
- Starting Materials :
- Tryptamine derivative : A substituted tryptamine (e.g., 6-methoxytryptamine).
- Aldehyde : Phenanthrene-9-carbaldehyde.
- Reaction Conditions :
- Acidic catalysis (e.g., HCl or Zn(OAc)₂) in a polar aprotic solvent (e.g., ethanol or THF).
- Heating at 70–90°C for 4–6 hours.
Mechanistic Insight
The reaction proceeds via:
- Imine Formation : Condensation of the aldehyde with the tryptamine’s primary amine.
- Cyclization : Intramolecular attack of the indole nitrogen on the imine carbon, forming the pyridoindole core.
- Oxidation : Optional oxidation to yield the fully aromatic system (e.g., using MnO₂ or DDQ).
Example Protocol
Critical Note : The phenanthrene moiety’s steric bulk may require extended reaction times or higher temperatures compared to smaller aryl groups.
Microwave-Assisted Coupling
Microwave irradiation accelerates reaction kinetics, enabling efficient synthesis of complex heterocycles. This method is particularly effective for coupling aryl groups to pyridoindole cores.
Procedure Overview
- Reagents :
- Arylboronic acid : Phenanthrene-9-boronic acid.
- Catalyst : Pd(PPh₃)₄ or CuI.
- Conditions :
- Solvent: Dioxane or DMF.
- Base: K₂CO₃ or NaOAc.
- Microwave irradiation: 80–120°C, 30–60 minutes.
Mechanistic Pathway
- Transmetallation : Arylboronic acid transfers to the catalyst.
- Cross-Coupling : Pd- or Cu-mediated C–C bond formation at the pyridoindole’s C1 position.
- Purification : Column chromatography (e.g., SiO₂, hexane/ethyl acetate).
Representative Data
Advantage : Reduced reaction time compared to traditional thermal methods.
Dehydrative Cyclization of Spirooxindoles
This method leverages spirooxindole intermediates, which undergo POCl₃-mediated dehydration to form pyridoindoles.
Stepwise Synthesis
- Spirooxindole Formation :
- Reagents : Isatin, proline, and phenylacetylene.
- Conditions : CuI catalysis in MeCN.
- Dehydration :
- Reagent : POCl₃ (5–10 equiv).
- Conditions : 90°C, 24 hours.
Example Workflow
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirooxindole Synthesis | Isatin + proline + phenylacetylene, CuI, MeCN, reflux | ~78% |
| Cyclization | POCl₃ (5 equiv), 90°C, 24 hrs | ~86% |
Note : The spirooxindole intermediate must have a pyrroline or similar ring for successful cyclization.
Photochemical Radical Cyclization
Visible-light photocatalysis enables radical-based C–C bond formation, useful for sterically demanding substrates like phenanthrene.
Key Components
- Photocatalyst : fac-Ir(ppy)₃ or Ru(bpy)₃²⁺.
- Radical Source : α-Bromoesters or Togni’s reagent (CF₃ radical precursor).
Reaction Pathway
- Radical Generation : Photocatalyst oxidizes the bromoester to a carbon-centered radical.
- Cyclization : Radical addition to the tryptamine’s indole moiety, followed by rearomatization.
Conditions Table
Limitation : Lower yields due to competing side reactions (e.g., dimerization).
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed method enables direct arylation of pyridoindoles.
Protocol
- Reagents :
- Boronate : Phenanthrene-9-boronic acid.
- Catalyst : Pd(dppf)Cl₂.
- Conditions :
- Base: Na₂CO₃.
- Solvent: Dioxane/H₂O.
- Temperature: 80°C.
Performance Metrics
| Parameter | Value/Details |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Ligand | Dppf (1.2 equiv) |
| Yield | 40–55% (analogous to bromo derivatives) |
Challenge : Steric hindrance from the phenanthrene group may reduce coupling efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pictet-Spengler | High regioselectivity, scalable | Sensitive to steric bulk | 60–70% |
| Microwave-Assisted | Short reaction time, low catalyst | Limited to coupling reactions | 45–55% |
| Dehydrative Cyclization | Access to spirooxindoles | Requires spiro intermediates | 70–86% |
| Photocatalytic | Mild conditions, functional group tolerance | Low yields, side reactions | 30–50% |
| Suzuki Coupling | Direct arylation | Pd catalyst cost, steric issues | 40–55% |
Critical Challenges and Optimizations
- Steric Hindrance : The phenanthrene group’s size complicates coupling reactions. Solution : Use bulky ligands (e.g., XPhos) to enhance Pd catalyst activity.
- Oxidation Sensitivity : Partially saturated pyridoindoles may require controlled oxidation. Solution : Use MnO₂ or DDQ under inert atmospheres.
- Purity : Contaminants from radical pathways. Solution : Flash chromatography with polar solvents (e.g., MeOH/CH₂Cl₂).
Chemical Reactions Analysis
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.
Scientific Research Applications
Case Studies
- A study synthesized several derivatives of pyrido[3,4-b]indoles and evaluated their antiproliferative activity against a range of human cancer cell lines. The most potent derivatives exhibited IC50 values as low as 80 nM against breast cancer cells and 130 nM against colon cancer cells .
- Another investigation focused on structure-activity relationships (SAR) of these compounds, revealing that specific substitutions enhance their anticancer efficacy. For instance, the introduction of a methoxy group at C6 significantly improved potency .
Biological Evaluation
The compound has also been evaluated for its anti-leishmanial properties. A series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives were tested against Leishmania infantum and Leishmania donovani. Some derivatives showed promising EC50 values below 2 µM for both promastigotes and axenic amastigotes .
Significant Findings
- The derivative 7d demonstrated notable activity with EC50 values of 0.91 µM against L. donovani, indicating its potential as a therapeutic agent for leishmaniasis .
Therapeutic Potential
Recent studies have investigated the role of pyrido[3,4-b]indoles as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. The derivatives displayed nanomolar inhibitory potency with improved metabolic stability .
Research Insights
The introduction of specific functional groups enhanced the biological activity of these compounds while minimizing cytotoxic effects on normal cells. For instance, certain amide-based derivatives exhibited IC50 values around 480 nM, indicating their potential for therapeutic applications .
Development of Novel Therapeutics
Mechanism of Action
The mechanism by which 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition . Molecular docking studies have shown that this compound can fit into the active sites of various enzymes, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Variations
The biological and physicochemical properties of pyrido[3,4-b]indole derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Antiviral Activity : The thiophene-substituted derivative (1-(thiophen-2-yl)) shows potent anti-HIV-1 activity, likely due to enhanced π-π stacking with viral enzymes .
AHR Activation : IPI (indole-substituted) is a strong AHR inducer, promoting CYP1A-mediated EROD activity. Its higher aqueous stability compared to FICZ (6-formylindolo[3,2-b]carbazole) makes it a dominant contributor to AHR signaling in biological systems .
Anti-leishmanial Activity : The phenyl-methyl derivative exhibits activity against Leishmania promastigotes and amastigotes, with mechanisms involving mitochondrial disruption .
Mutagenicity: Harman (1-methyl) acts as a co-mutagen with aromatic amines, forming mutagenic aminophenyl-β-carbolines (e.g., APNH) via in vivo reactions .
Biological Activity
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole, a compound belonging to the pyrido[3,4-b]indole class, has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.
Synthesis and Structure
The synthesis of 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole involves established chemical methods that allow for the introduction of various functional groups to enhance biological activity. The compound is structurally characterized by a pyrido[3,4-b]indole framework, which is known for its pharmacological significance.
Anticancer Activity
Research has demonstrated that compounds within the pyrido[3,4-b]indole class exhibit potent anticancer properties. Notably, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 0.08 |
| MIA PaCa-2 (Pancreatic) | 0.13 |
| MDA-MB-468 (Breast) | 0.23 |
| A375 (Melanoma) | 0.29 |
The most active derivative identified was 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, which exhibited IC50 values in the low micromolar range across multiple aggressive cancer types .
The mechanism underlying the anticancer activity of pyrido[3,4-b]indoles involves selective G2/M cell cycle phase arrest and interaction with the MDM2 protein. MDM2 is known to inhibit the tumor suppressor protein p53; thus, compounds that disrupt this interaction can lead to increased p53 activity and subsequent apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that specific substitutions on the pyrido[3,4-b]indole scaffold significantly influence biological activity. For instance:
- Substituents at C1 : The presence of a naphthyl group enhances potency.
- Substituents at C6 : A methoxy group further increases anticancer efficacy.
These modifications create a diverse library of compounds with varying degrees of activity against different cancer types .
Study on Norharman
A related compound, norharman (9H-pyrido[3,4-b]indole), was investigated for its effects on cytochrome P450 enzymes and demonstrated inhibitory effects on mutagenesis linked to heterocyclic amines. The study suggested that norharman modulates chemical carcinogenesis by inhibiting xenobiotic metabolism and intercalating into DNA .
AHR Activation
Another study highlighted the ability of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole to activate the aryl hydrocarbon receptor (AHR), leading to increased CYP1A-mediated enzyme activities. This finding suggests potential roles in both metabolic regulation and toxicological responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
